3-Hydroxy-4-methoxyphenylboronic acid
Overview
Description
3-Hydroxy-4-methoxyphenylboronic acid is an organic compound with the molecular formula C7H9BO4. It is a boronic acid derivative characterized by the presence of a hydroxyl group at the third position and a methoxy group at the fourth position on the phenyl ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The boronic acid’s role in this reaction contributes to the formation of new carbon-carbon bonds, which is a critical step in many organic synthesis processes .
Biochemical Pathways
Boronic acids, including this compound, play a crucial role in the suzuki–miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways for creating complex organic compounds .
Result of Action
The compound’s role in suzuki–miyaura cross-coupling reactions contributes to the synthesis of complex organic compounds . These compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Hydroxy-4-methoxyphenyl)boronic acid. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Hydroxy-4-methoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored for its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form phenols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones
Reduction: Phenols
Substitution: Biaryl compounds
Scientific Research Applications
3-Hydroxy-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying enzyme activities.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the hydroxyl group at the third position.
3-Methoxyphenylboronic acid: Similar structure but lacks the hydroxyl group at the fourth position.
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: Contains a pinacol ester group instead of the free boronic acid group.
Uniqueness: 3-Hydroxy-4-methoxyphenylboronic acid is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which enhances its reactivity and allows for diverse applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHDOOHKDJUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621111 | |
Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622864-48-6 | |
Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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